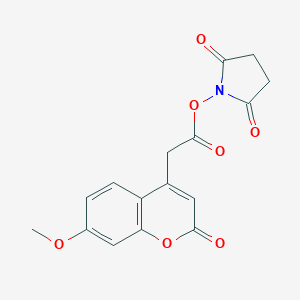

MCA succinimidyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(7-methoxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-22-10-2-3-11-9(6-15(20)23-12(11)8-10)7-16(21)24-17-13(18)4-5-14(17)19/h2-3,6,8H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYCKCNAJSBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361502 | |

| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-89-8 | |

| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of SMCC, including its chemical properties, mechanism of action, detailed experimental protocols, and critical stability considerations for its application in research and drug development.

SMCC features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester facilitates the covalent attachment to primary amines, such as those on lysine (B10760008) residues of proteins, while the maleimide group selectively reacts with sulfhydryl (thiol) groups, for instance, on cysteine residues. This dual reactivity allows for a controlled, sequential conjugation process, minimizing the formation of undesirable byproducts. The cyclohexane (B81311) ring within the SMCC spacer arm confers significant stability to the maleimide group, reducing its susceptibility to hydrolysis and enabling more flexible experimental workflows.

Chemical Properties and Structure

A thorough understanding of the chemical and physical properties of SMCC is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈N₂O₆ | |

| Molecular Weight | 334.33 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (DMSO, DMF); low water solubility | |

| Spacer Arm Length | ~8.3 Å |

Mechanism of Action: A Two-Step Conjugation Pathway

The utility of SMCC lies in its ability to facilitate a two-step conjugation reaction, providing control over the crosslinking process.

Step 1: Amine Reaction (Activation)

The NHS ester of SMCC reacts with primary amines on a biomolecule (e.g., an antibody) to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.0-9.0).

Step 2: Sulfhydryl Reaction (Conjugation)

Following the removal of excess SMCC, the maleimide-activated biomolecule is introduced to a second molecule containing a free sulfhydryl group (e.g., a thiolated drug payload). The maleimide group reacts with the sulfhydryl group via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

Below is a DOT script representation of the SMCC conjugation pathway.

Chemical reaction pathway of a two-step SMCC conjugation.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation using SMCC.

Protocol 1: Maleimide-Activation of an Antibody

This protocol outlines the procedure for activating an antibody with SMCC.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2)

-

SMCC (freshly prepared solution in DMSO or DMF)

-

Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Desalting column (e.g., Sephadex G-25)

-

Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

Procedure:

-

Antibody Preparation: Prepare the antibody in Amine Reaction Buffer. Ensure the buffer is free of primary amines.

-

SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF.

-

Activation Reaction: Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal molar ratio depends on the antibody concentration and the desired level of modification.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with Thiol Reaction Buffer to remove unreacted SMCC and byproducts.

Protocol 2: Conjugation of a Thiol-Containing Molecule to the Activated Antibody

This protocol details the conjugation of a thiol-containing payload to the maleimide-activated antibody.

Materials:

-

Maleimide-activated antibody (from Protocol 1)

-

Thiol-containing molecule (dissolved in a compatible solvent, e.g., DMSO)

-

Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

Procedure:

-

Conjugation Reaction: Add the thiol-containing molecule to the maleimide-activated antibody solution. A slight molar excess of the thiol-containing molecule is often used.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Quenching: Add a quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

-

Purification: Purify the resulting antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug and other impurities.

The following DOT script illustrates the general experimental workflow.

General experimental workflow for a two-step SMCC conjugation.

Quantitative Data Summary

The efficiency of SMCC conjugation is influenced by several factors. The following table summarizes key reaction parameters.

| Parameter | Recommended Range | Notes | Reference |

| pH for Amine Reaction | 7.0 - 9.0 | Higher pH increases the rate of NHS ester hydrolysis. | |

| pH for Sulfhydryl Reaction | 6.5 - 7.5 | Maleimide hydrolysis increases at pH > 7.5. | |

| Molar Excess of SMCC | 5- to 80-fold | Dependent on protein concentration. Higher excess for dilute solutions. | |

| Reaction Time (Activation) | 30 - 90 minutes | Can be extended, but risk of hydrolysis increases. | |

| Reaction Time (Conjugation) | 1 - 2 hours | Generally sufficient for completion. | |

| Temperature | Room Temperature or 4°C | Lower temperature can reduce hydrolysis rates. |

Stability and Degradation Pathways

The stability of the SMCC linker and the resulting thioether bond is critical for the in vivo performance of the bioconjugate.

Factors Influencing Stability:

-

pH: The NHS ester is susceptible to hydrolysis, especially at higher pH. The maleimide group is more stable but will also hydrolyze at pH values above 7.5.

-

Temperature: Increased temperature accelerates the rate of hydrolysis for both the NHS ester and the maleimide group.

-

Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the NHS ester.

-

In vivo Environment: The thioether bond formed after conjugation is generally stable. However, the succinimide (B58015) ring can be prone to hydrolysis, which can in some cases lead to a retro-Michael reaction and payload loss.

The following diagram illustrates the factors that can influence the stability of the SMCC linker.

Factors influencing the degradation of the SMCC linker.

Conclusion

SMCC is a versatile and widely used heterobifunctional crosslinker that enables the controlled and efficient conjugation of biomolecules. Its stable cyclohexane-containing spacer arm and well-defined two-step reaction mechanism make it a valuable tool in the development of antibody-drug conjugates and other targeted therapies. A thorough understanding of its chemical properties, reaction kinetics, and stability is paramount for the successful design and synthesis of robust and effective bioconjugates. Careful optimization of reaction conditions and rigorous analytical characterization are essential to ensure the quality and performance of the final product.

Resolving Ambiguity: Defining "MCA Succinimidyl Ester"

The term "MCA succinimidyl ester" can refer to two distinct chemical compounds, each with unique properties and applications in research and drug development. To provide an accurate and in-depth technical guide, it is crucial to first clarify which of these molecules is the subject of interest.

Compound 1: 7-Methoxycoumarin-4-acetic acid, succinimidyl ester

This molecule is a fluorescent labeling reagent. The "MCA" in its name is an abbreviation for M ethoxyc oumarin-4-a cetic acid. It is widely used for developing Förster Resonance Energy Transfer (FRET) peptide substrates to analyze protease activities and for High-Performance Liquid Chromatography (HPLC) derivatization with fluorescence detection.[1] The succinimidyl ester group allows for the selective reaction with aliphatic amines.[1]

Chemical Structure:

Compound 2: 6-Maleimidocaproic acid N-succinimidyl ester

This compound is a heterobifunctional crosslinker, and its name is sometimes abbreviated in a way that could be misconstrued as "MCA". It contains both a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines, while the maleimide group reacts with sulfhydryl (thiol) groups. This dual reactivity makes it a valuable tool for creating stable conjugates between two different molecules, such as in the preparation of antibody-drug conjugates (ADCs), enzyme immunoconjugates, and hapten-carrier molecule conjugates.[2][3][4] It is also known by the synonym EMCS (N-e-Maleimidocaproyl-oxysuccinimide ester).[2][5]

Chemical Structure:

To proceed with generating a comprehensive technical guide that meets your requirements, please specify which of these two "this compound" compounds you would like to focus on:

-

7-Methoxycoumarin-4-acetic acid, succinimidyl ester (the fluorescent label)

-

6-Maleimidocaproic acid N-succinimidyl ester (the crosslinker)

Once you have clarified your compound of interest, a detailed whitepaper will be developed, including structured data tables, experimental protocols, and Graphviz diagrams as requested.

References

- 1. This compound [7-Methoxycoumarin-4-acetic acid, succinimidyl ester] | AAT Bioquest [aatbio.com]

- 2. 6-(马来酰亚胺基)己酸琥珀酰亚胺酯 ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Maleimidohexanoic acid N-hydroxysuccinimide ester = 98.0 HPLC 55750-63-5 [sigmaaldrich.com]

- 4. 6-Maleimidohexanoic acid N-hydroxysuccinimide ester 98 55750-63-5 [sigmaaldrich.com]

- 5. N-Succinimidyl 6-maleimidohexanoate | 55750-63-5 [chemicalbook.com]

MCA succinimidyl ester mechanism of action

An In-depth Technical Guide on the Mechanism of Action of MCA Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCA (7-Methoxycoumarin-4-acetic acid) succinimidyl ester is a fluorescent labeling reagent widely used in biological research. As a derivative of the coumarin (B35378) family of dyes, it exhibits blue fluorescence, typically with an excitation wavelength below 380 nm and an emission wavelength between 451-495 nm.[1] Its core utility lies in the succinimidyl ester functional group, a highly effective amine-reactive moiety. This allows for the stable, covalent conjugation of the MCA fluorophore to various biomolecules, including proteins, peptides, and amine-modified oligonucleotides.[1][2][3] This guide provides a detailed examination of its mechanism of action, experimental protocols, and critical factors influencing its application.

Core Mechanism of Action: Amine-Reactive Conjugation

The primary mechanism of action for this compound involves the selective acylation of primary aliphatic amines.[4][5] This reaction, known as aminolysis, is a cornerstone of bioconjugation chemistry due to its efficiency and the stability of the resulting bond.

The Reaction: The process occurs when a primary amine, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, performs a nucleophilic attack on the carbonyl carbon of the succinimidyl ester. This leads to the formation of a stable amide bond, covalently linking the MCA fluorophore to the target molecule. The N-hydroxysuccinimide (NHS) moiety is released as a byproduct during this reaction.[4][5] The resulting amide linkage is highly stable, making it ideal for tracking and detection applications.[4]

Reaction Kinetics and Critical Parameters

The efficiency of the labeling reaction is governed by several factors, most notably pH. However, a critical competing reaction, hydrolysis, must also be managed.

The Role of pH

The reaction between an NHS ester and a primary amine is strongly pH-dependent.[2] For the amine to act as a nucleophile, it must be in its unprotonated state (-NH₂). The pKa of the ε-amino group of lysine is ~10.5, meaning that at physiological pH, a significant portion is protonated (-NH₃⁺) and thus unreactive. The reaction rate increases with pH as more amines become deprotonated. However, at excessively high pH, the rate of a competing reaction, hydrolysis, increases dramatically.[2][6] Therefore, a compromise is necessary. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5, with many protocols recommending pH 8.3 for maximal efficiency.[2][5]

Competing Reaction: Hydrolysis

In aqueous solutions, the succinimidyl ester group is susceptible to hydrolysis, where it reacts with water to regenerate the original carboxylic acid (MCA) and release NHS.[5][7] This reaction renders the reagent incapable of labeling amines and is the primary cause of reduced conjugation efficiency. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MCA Succinimidyl Ester: Fluorescence Properties and Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-4-acetic acid (MCA) succinimidyl ester is a fluorescent labeling reagent widely utilized in biological research. As a blue-light-emitting fluorophore, it serves as a valuable tool for conjugating to primary amines on proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of its fluorescence properties, detailed experimental protocols for its use, and the fundamental principles of the labeling chemistry.

Core Fluorescence Properties

MCA succinimidyl ester exhibits fluorescence characteristics typical of coumarin (B35378) dyes, with excitation in the ultraviolet range and emission in the blue region of the visible spectrum. The spectral properties are largely attributed to the 7-methoxycoumarin-4-acetic acid moiety. The succinimidyl ester group is a reactive moiety for conjugation and is not expected to significantly alter the core fluorescence properties of the parent MCA molecule.

Quantitative Fluorescence Data

The following table summarizes the key quantitative fluorescence properties for 7-Methoxycoumarin-4-acetic acid, the parent compound of this compound. These values provide a strong basis for experimental design.

| Property | Value | Solvent |

| Excitation Maximum (λex) | ~322 nm | - |

| Emission Maximum (λem) | ~381 nm | - |

| Molar Extinction Coefficient (ε) | 11,820 cm⁻¹M⁻¹ | Methanol[1][2] |

| Fluorescence Quantum Yield (Φ) | 0.18 | Methanol[1] |

| Molecular Weight | 331.28 g/mol | - |

| Solubility | DMSO | - |

Amine-Reactive Labeling Chemistry

This compound is an amine-reactive reagent. The succinimidyl ester (also known as NHS ester) group readily reacts with nucleophilic primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[3]

Reaction Mechanism and pH Dependence

The labeling reaction is highly dependent on pH. The primary amine on the target biomolecule must be in a deprotonated, nucleophilic state to react with the succinimidyl ester.[4][5] Therefore, the reaction is typically carried out at a pH between 8.3 and 9.0.[3][5] At lower pH values, the amine is protonated, reducing its nucleophilicity and slowing the reaction rate.[4]

A competing reaction is the hydrolysis of the succinimidyl ester, where water molecules attack the ester, leading to an unreactive carboxylic acid. This hydrolysis reaction is more prevalent at higher pH values.[4] Thus, maintaining the recommended pH range is critical for efficient labeling.

Experimental Protocols

The following is a general protocol for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials and Reagents

-

This compound

-

Protein of interest

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-9.0)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Labeling Procedure

-

Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for labeling.

-

Prepare MCA-SE Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Labeling Reaction:

-

Add the MCA-SE stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][5]

-

-

Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will react with any unreacted MCA-SE. Incubate for 30-60 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume.

Applications

The primary application of this compound is the covalent labeling of biomolecules for fluorescence-based detection and analysis. Its blue fluorescence makes it a suitable donor for Förster Resonance Energy Transfer (FRET) studies when paired with an appropriate acceptor. It is also used in fluorescence microscopy, flow cytometry, and immunoassays.

Storage and Handling

This compound is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light. Once dissolved in DMSO or DMF, the stock solution should be used promptly or stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a versatile fluorescent probe for the labeling of primary amines on biomolecules. Its well-characterized fluorescence properties and straightforward labeling chemistry make it a valuable tool for a wide range of applications in biological research and drug development. Successful labeling requires careful attention to reaction conditions, particularly pH, to maximize efficiency and minimize hydrolysis.

References

- 1. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 2. PhotochemCAD | 7-Methoxycoumarin-4-acetic acid [photochemcad.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 5. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide on the Solubility of MCA Succinimidyl Ester in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, commonly referred to as MCA succinimidyl ester or EMCS, in dimethyl sulfoxide (B87167) (DMSO). This information is critical for the preparation of stock solutions and subsequent dilutions for various applications in research and drug development, particularly in the creation of antibody-drug conjugates (ADCs) and other bioconjugates.

Core Concepts

This compound is a heterobifunctional cross-linking reagent. It contains an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, allowing for the covalent linkage of molecules containing primary amines and free sulfhydryls, respectively. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions, making organic solvents like DMSO the vehicle of choice for its dissolution and handling.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined to be substantial, facilitating the preparation of high-concentration stock solutions. This data is crucial for experimental design, ensuring that the compound remains in solution prior to its use in conjugation reactions.

| Compound Name | Synonym(s) | CAS Number | Molecular Weight | Solvent | Solubility |

| 6-Maleimidohexanoic acid N-hydroxysuccinimide ester | N-(ε-Maleimidocaproyloxy)succinimide, N-Succinimidyl 6-maleimidocaproate, EMCS | 55750-63-5 | 308.29 g/mol | DMSO | ≥ 100 mg/mL (324.37 mM)[1] |

Note: The "≥" symbol indicates that the solubility is at least 100 mg/mL; the exact saturation point has not been reported.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound in DMSO

This protocol outlines the standard procedure for dissolving this compound in DMSO to create a concentrated stock solution.

Materials:

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (powder)

-

Anhydrous/dry DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh out 10 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. It is crucial to use anhydrous DMSO as the NHS ester moiety is susceptible to hydrolysis.

-

Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied to aid dissolution, but prolonged heating should be avoided to prevent degradation.

-

Storage: Once dissolved, the stock solution should be stored at -20°C or -80°C to maintain its stability.[1][2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Protocol for Diluting the DMSO Stock Solution for Cell-Based Assays

When using the this compound stock solution for in vitro or in vivo experiments, it is critical to dilute it in an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO should be kept to a minimum to avoid solvent-induced toxicity.[2][3]

Procedure:

-

Calculate Dilution: Determine the final concentration of this compound required for your experiment.

-

Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer or medium.

-

Control DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is typically below 0.5% to prevent cytotoxicity.[2] For sensitive cell lines, a final DMSO concentration of 0.1% or lower may be necessary.[4][5]

-

Negative Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the buffer or medium without the compound.[2]

Mandatory Visualization

Workflow for Preparing a Working Solution of this compound

Caption: Workflow for preparing and diluting this compound.

References

An In-depth Technical Guide to Amine-Reactive Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive fluorescent probes, their chemical principles, applications, and the practical considerations for their use in research and drug development. These probes are indispensable tools for fluorescently labeling proteins, antibodies, and other biomolecules, enabling a wide range of applications from immunoassays to cellular imaging.

Core Principles of Amine-Reactive Fluorescent Probes

Amine-reactive fluorescent dyes are organic molecules designed to covalently bond with primary amino groups (-NH2) on target biomolecules.[1] The most common targets are the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine (B10760008) residues.[1][2] Due to the high prevalence of lysine residues on the surface of most proteins, these probes offer a straightforward method for fluorescent labeling.[1]

The two most prominent classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[1]

-

N-Hydroxysuccinimidyl (NHS) Esters: These are the most widely used amine-reactive reagents due to their high reactivity and the formation of stable amide bonds with primary amines.[1][3] The reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5.[4] It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule for the dye.[1]

-

Isothiocyanates: These compounds react with primary amines to form a stable thiourea (B124793) linkage.[1] This reaction is also favored at an alkaline pH, typically between 9.0 and 9.5.[4] While effective, the resulting thiourea bond is generally considered less stable over time compared to the amide bond formed by NHS esters.[1][4]

Quantitative Data of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is critical and depends on the specific application, available excitation sources, and detection instrumentation. The following table summarizes the key spectral properties of a selection of common amine-reactive fluorescent dyes.

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar Dyes |

| FITC | Isothiocyanate | 495 | 525 | ~75,000 | 0.50 | Alexa Fluor 488, Cy2 |

| TRITC | Isothiocyanate | 550 | 575 | ~95,000 | 0.20 | Alexa Fluor 555, Cy3 |

| Alexa Fluor 350 | NHS Ester | 346 | 442 | ~19,000 | 0.79 | AMCA |

| Alexa Fluor 488 | NHS Ester | 495 | 519 | ~71,000 | 0.92 | FITC, Cy2 |

| Alexa Fluor 555 | NHS Ester | 555 | 565 | ~150,000 | 0.10 | Cy3, TRITC |

| Alexa Fluor 594 | NHS Ester | 590 | 617 | ~73,000 | 0.66 | Texas Red |

| Alexa Fluor 647 | NHS Ester | 650 | 668 | ~239,000 | 0.33 | Cy5 |

| Cy3 | NHS Ester | 550 | 570 | ~150,000 | 0.15 | Alexa Fluor 555, TRITC |

| Cy5 | NHS Ester | 649 | 670 | ~250,000 | 0.20 | Alexa Fluor 647 |

| DyLight 488 | NHS Ester | 493 | 518 | ~70,000 | 0.90 | FITC, Alexa Fluor 488 |

| DyLight 550 | NHS Ester | 562 | 576 | ~150,000 | 0.10 | TRITC, Alexa Fluor 555 |

| DyLight 650 | NHS Ester | 652 | 672 | ~250,000 | 0.10 | Cy5, Alexa Fluor 647 |

Data compiled from multiple sources. Quantum yield and extinction coefficients can vary depending on the solvent and conjugation state.[1]

Experimental Protocols

General Protocol for Labeling IgG Antibodies with an NHS Ester Fluorescent Dye

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.[1]

Materials:

-

Protein of interest (e.g., IgG antibody)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography column)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]

-

While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute with an appropriate buffer (e.g., PBS). The labeled protein will be in the first colored fraction.

-

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[1]

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

-

-

Calculate the DOL using the following formula:

-

DOL = A_max / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of the dye at its A_max.

-

Visualizations

Caption: Reaction of an NHS ester with a primary amine on a protein.

Caption: General workflow for protein labeling with amine-reactive dyes.[1]

Caption: Troubleshooting common issues in amine-reactive labeling.[1]

Applications in Research and Drug Development

Fluorescently labeled biomolecules are crucial in numerous applications, including:

-

Immunoassays: Techniques like ELISA and Western blotting utilize fluorescently labeled antibodies for detection.[1]

-

Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.[1]

-

Flow Cytometry: Identifying and sorting cell populations based on the presence of specific cell surface markers labeled with fluorescent antibodies.[1]

-

Drug Discovery: Fluorescent probes can be used to study drug-target interactions, cellular uptake of drug candidates, and in high-throughput screening assays.

Conclusion

Amine-reactive fluorescent probes are powerful and versatile tools for covalently labeling proteins and other biomolecules.[1] A thorough understanding of the underlying chemistry, careful selection of the appropriate dye, and optimization of the labeling protocol are essential for achieving robust and reproducible results in a wide array of research and drug development applications.

References

Methodological & Application

Application Notes and Protocols: A Guide to Labeling Antibodies with MCA Succinimidyl Ester

Introduction

The conjugation of molecules to antibodies is a cornerstone of modern biological research and therapeutic development. Applications range from creating fluorescently-labeled antibodies for immunoassays and cellular imaging to developing antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] Maleimidocaproic acid (MCA) succinimidyl ester is a heterobifunctional crosslinker designed for a two-step conjugation process. It facilitates the covalent attachment of sulfhydryl (thiol)-containing molecules to the primary amines of an antibody.

The chemistry involves two distinct reactions:

-

Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (–NH₂), predominantly found on the side chains of lysine (B10760008) residues on the antibody. This reaction forms a stable amide bond and results in a "maleimide-activated" antibody.[4][5][6]

-

Thiol Reaction: The maleimide (B117702) group on the newly activated antibody is now available to react specifically with a sulfhydryl (–SH) group on a molecule of interest (e.g., a drug, peptide, or fluorescent dye), forming a stable thioether bond.

This document provides a detailed protocol for researchers, scientists, and drug development professionals on how to effectively label antibodies using MCA succinimidyl ester, including antibody preparation, the labeling reaction, purification of the conjugate, and key considerations for success.

Chemical Reaction Pathway

The labeling process is a sequential, two-stage chemical reaction. The first stage activates the antibody by attaching the maleimide linker via its amine-reactive NHS ester. The second stage couples the desired thiol-containing molecule to the activated antibody.

Caption: The two-step chemical reaction for antibody conjugation using this compound.

Experimental Protocols

This section details the step-by-step methodology for labeling an antibody with a thiol-containing molecule using the this compound crosslinker.

Part 1: Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be pure and in a buffer that does not interfere with the NHS ester reaction.

Methodology:

-

Assess Purity: Ensure the antibody purity is >95%. If necessary, purify the antibody using standard methods like Protein A or G affinity chromatography.[7][8][9]

-

Buffer Exchange: The antibody must be in an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), or stabilizers like glycine, BSA, or gelatin will compete with the antibody for reaction with the NHS ester and must be removed.[10]

-

Adjust Concentration: Concentrate the antibody to a minimum of 2.0 mg/mL using an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10K MWCO for IgG).[10] Higher antibody concentrations (2.5-5.0 mg/mL) generally lead to greater labeling efficiency.[10]

Part 2: Antibody Activation with this compound

This step attaches the maleimide linker to the antibody's primary amines.

Methodology:

-

Prepare this compound Stock: Immediately before use, dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM. NHS esters are moisture-sensitive, so minimize exposure to air.

-

Adjust pH of Antibody Solution: If the antibody is in a neutral buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3. This is crucial for deprotonating the lysine ε-amino groups, making them reactive.[10]

-

Initiate the Reaction:

-

Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar ratio of linker to antibody (see Table 1).

-

While gently stirring or vortexing the antibody solution, add the linker stock solution in a dropwise fashion.[10]

-

-

Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[10]

Part 3: Purification of Maleimide-Activated Antibody

It is essential to remove unreacted this compound and the NHS byproduct before proceeding to the next step.

Methodology:

-

Column Preparation: Equilibrate a desalting spin column or a gravity-flow gel filtration column (e.g., Sephadex G-25) with a buffer suitable for the subsequent thiol reaction (e.g., PBS, pH 7.2-7.4).

-

Purification: Apply the reaction mixture from Part 2 to the prepared column. Collect the eluate containing the larger, maleimide-activated antibody, which will pass through the column first. The smaller, unreacted linker molecules will be retained.[10] The purified, activated antibody should be used immediately in the next step to prevent hydrolysis of the maleimide group.

Part 4: Conjugation with Thiol-Containing Molecule

This step couples the molecule of interest to the maleimide-activated antibody.

Methodology:

-

Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule has a disulfide bond, it may need to be reduced first using a reagent like TCEP (tris(2-carboxyethyl)phosphine).

-

Initiate Conjugation: Add the thiol-containing molecule to the purified maleimide-activated antibody solution. A slight molar excess of the thiol molecule (e.g., 1.5 to 5-fold over the number of maleimide groups) is typically used. The optimal pH for this reaction is between 6.5 and 7.5.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Quench Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like N-ethylmaleimide or cysteine can be added.

Part 5: Final Purification and Characterization

The final step is to remove any excess, unreacted thiol-containing molecule and characterize the final conjugate.

Methodology:

-

Purification: Purify the final antibody conjugate using methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. The choice of method depends on the properties of the conjugated molecule.[7][8]

-

Characterization (Degree of Labeling): Determine the average number of molecules conjugated per antibody, also known as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR). This is often done using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the specific absorbance maximum of the conjugated molecule.[10]

Experimental Workflow Overview

The entire process, from initial antibody preparation to the final characterized conjugate, follows a structured workflow.

Caption: A streamlined workflow for the two-stage antibody conjugation process.

Quantitative Data and Troubleshooting

Table 1: Recommended Molar Ratios for Antibody Activation

The molar ratio of this compound to antibody is a key parameter for controlling the number of maleimide groups introduced. The optimal ratio should be determined empirically for each antibody.

| Target Degree of Labeling (DOL) | Suggested Molar Ratio (Linker:Antibody) | Expected Outcome |

| Low (1-3) | 3:1 to 5:1 | Minimal modification, best for preserving antibody function. |

| Medium (4-8) | 9:1 to 15:1 | A balanced level of labeling suitable for many applications.[10] |

| High (>8) | 20:1 or higher | High labeling density, may risk antibody aggregation or loss of activity. |

Note: These are starting recommendations. Actual DOL depends on factors like antibody concentration, number of available lysines, and reaction conditions.[10]

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Presence of amine-containing buffers (e.g., Tris).2. Low antibody concentration.3. Incorrect pH for the NHS ester reaction.4. Hydrolyzed/inactive this compound. | 1. Perform thorough buffer exchange into an amine-free buffer like PBS or bicarbonate.[10]2. Concentrate the antibody to >2 mg/mL.3. Ensure the reaction buffer pH is between 8.0 and 8.5.[6]4. Prepare fresh linker stock solution in anhydrous DMSO/DMF immediately before use. |

| Antibody Aggregation | 1. Degree of Labeling (DOL) is too high.2. Conjugated molecule is hydrophobic.3. Harsh reaction or purification conditions. | 1. Reduce the molar ratio of linker to antibody.2. Include solubility-enhancing linkers (e.g., PEG) if possible.3. Perform reactions at 4°C (may require longer incubation) and use gentle purification methods like SEC. |

| Loss of Antibody Activity | 1. Modification of lysine residues in the antigen-binding site.2. High DOL causing conformational changes. | 1. Reduce the molar ratio of linker to antibody to achieve a lower DOL.2. Consider alternative, site-specific conjugation chemistries that target other residues (e.g., cysteines).[] |

References

- 1. Therapeutic Applications of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoclonal antibody-based molecular imaging strategies and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. stratech.co.uk [stratech.co.uk]

- 5. Simple, Rapid Chemical Labeling and Screening of Antibodies with Luminescent Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. Antibody purification – 3 methods explained | evitria [evitria.com]

- 10. biotium.com [biotium.com]

- 11. cedarlanelabs.com [cedarlanelabs.com]

Application Notes and Protocols: MCA Succinimidyl Ester Peptide Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Maleimido-caproyl (MCA) succinimidyl ester is a heterobifunctional crosslinker used to covalently link two different molecules, typically a peptide and a larger carrier protein or another biomolecule. This linker contains two distinct reactive groups connected by a six-carbon (caproyl) spacer arm:

-

N-hydroxysuccinimide (NHS) ester: Reacts with primary amino groups (-NH₂) found on the N-terminus of proteins or on the side chain of lysine (B10760008) residues to form a stable amide bond.

-

Maleimide (B117702) group: Reacts specifically with sulfhydryl or thiol groups (-SH) from cysteine residues to form a stable thioether bond.

This dual reactivity allows for specific, stepwise conjugation, making it a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), the preparation of peptide antigens for antibody production, and the site-specific labeling of proteins and peptides.[1][2][3][4] The caproyl spacer helps to minimize steric hindrance between the conjugated molecules.

Principle of the Method

The conjugation process is a two-step chemical reaction. First, the NHS ester end of the linker reacts with a primary amine via aminolysis. Second, the maleimide group on the other end of the linker reacts with a thiol group via a Michael addition reaction.[2][5] This sequential approach allows for controlled and specific bioconjugation.

Figure 1. Chemical reaction pathway for this compound conjugation.

Experimental Workflow Overview

The overall process involves preparing the biomolecules and reagents, performing the two sequential conjugation reactions with an optional purification step in between, and concluding with the purification and characterization of the final conjugate.

Figure 2. General experimental workflow for a two-step conjugation.

Detailed Protocols

This protocol describes the conjugation of a cysteine-containing peptide to a larger protein (e.g., an antibody or carrier like BSA) that contains lysine residues.

Materials and Equipment

-

Reagents:

-

This compound Linker (e.g., 6-Maleimidohexanoic acid N-hydroxysuccinimide ester)

-

Amine-containing protein (Protein-NH₂) at ≥ 2 mg/mL

-

Cysteine-containing peptide (Peptide-SH)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Amine Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[6]

-

Thiol Reaction Buffer: 0.1 M Phosphate buffer with 1-5 mM EDTA, pH 6.5-7.2

-

Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

-

Equipment:

Reagent Preparation

-

Protein Solution: Prepare the amine-containing protein in the Amine Reaction Buffer at a concentration of 2-10 mg/mL.[9]

-

Peptide Solution: Prepare the thiol-containing peptide in the Thiol Reaction Buffer. If the peptide is prone to dimerization via disulfide bonds, it may need to be treated with a reducing agent (like TCEP) and purified immediately before use.

-

Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[10] NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[11][12]

Step 1: Activation of Protein with MCA Linker

-

Calculate the volume of the 10 mM linker stock solution needed. A 10- to 20-fold molar excess of linker to protein is typically recommended to start.

-

While gently stirring the protein solution, add the calculated volume of the linker stock solution dropwise.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

Intermediate Purification

-

To prevent the unreacted linker from reacting with the thiol-peptide, remove the excess, non-conjugated linker.

-

The most common method is to use a desalting column (e.g., Sephadex G-25) equilibrated with the Thiol Reaction Buffer. This rapidly separates the now maleimide-activated protein from the small molecule linker.

Step 2: Conjugation of Peptide to Activated Protein

-

Immediately after purifying the maleimide-activated protein, add the cysteine-containing peptide solution. A 1.5- to 5-fold molar excess of peptide over the activated protein is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

Final Purification

-

Purify the final peptide-protein conjugate from excess peptide and any remaining unreacted protein.

-

The choice of method depends on the size and properties of the conjugate.

-

Size Exclusion Chromatography (SEC): Effective for separating the large conjugate from the smaller, unreacted peptide.

-

Reverse-Phase HPLC (RP-HPLC): The standard method for purifying peptides and many peptide conjugates, separating based on hydrophobicity.[8]

-

Ion Exchange Chromatography (IEX): Separates molecules based on charge and can be a useful orthogonal purification step.[7][13]

-

Characterization and Storage

-

Degree of Labeling (DOL): The ratio of peptides per protein can be estimated using UV-Vis spectrophotometry if the peptide contains a chromophore (like Tryptophan) or if the protein and peptide absorb at different wavelengths.[14]

-

Mass Spectrometry: Provides an accurate mass of the conjugate, confirming the successful addition of the peptide(s).

-

Storage: Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be necessary.

Key Parameters and Data

Successful conjugation depends on the careful control of several parameters. The following table summarizes recommended starting conditions.

| Parameter | Step 1 (Amine Reaction) | Step 2 (Thiol Reaction) | Notes |

| pH | 8.0 - 9.0 | 6.5 - 7.5 | The NHS-ester reaction requires a deprotonated amine, while the maleimide reaction is most specific to thiols in a slightly acidic to neutral pH range.[2][6][15] |

| Molar Ratio | 10-20x molar excess of linker over protein | 1.5-5x molar excess of peptide over protein | Ratios should be optimized for each specific system to achieve the desired degree of labeling and minimize side reactions. |

| Temperature | Room Temperature (or 4°C) | Room Temperature (or 4°C) | Lower temperatures can reduce the rate of hydrolysis and other side reactions but will require longer incubation times. |

| Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight at 4°C) | Reaction times should be optimized by analyzing aliquots at various time points. |

| Buffers | Bicarbonate, Borate. Avoid amine buffers like Tris. | Phosphate, HEPES. Include EDTA to chelate metals and prevent disulfide bond formation. | Tris buffer contains a primary amine that will compete with the target protein for reaction with the NHS ester.[6] |

Application Example: Antibody-Drug Conjugate (ADC) Development

The this compound linker is widely used in the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody (mAb) that targets cancer cells.[1][16]

Figure 3. Logical diagram showing the role of MCA linkers in ADC creation.

In this application, the lysine residues on the mAb are reacted with the NHS-ester end of the linker. Subsequently, a thiol-containing cytotoxic drug is attached to the maleimide end, creating a stable ADC that can selectively deliver its payload to tumor cells.[2][17][18]

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. irbm.com [irbm.com]

- 4. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]

- 5. bachem.com [bachem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. bio-works.com [bio-works.com]

- 8. bachem.com [bachem.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 10. biotium.com [biotium.com]

- 11. researchgate.net [researchgate.net]

- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gilson.com [gilson.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. vectorlabs.com [vectorlabs.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. veranova.com [veranova.com]

Application Note: Calculating the Degree of Labeling for MCA Succinimidyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore commonly utilized for synthesizing fluorogenic enzyme substrates and for labeling biomolecules. The succinimidyl ester (SE) derivative of MCA (MCA-SE) is an amine-reactive probe that covalently couples to primary amines on proteins (such as the side chain of lysine (B10760008) residues or the N-terminus) to form a stable amide bond.[1][2] This process, known as fluorescent labeling, is a cornerstone technique in biological research and diagnostics.

A critical parameter for ensuring the quality and reproducibility of fluorescently labeled conjugates is the Degree of Labeling (DOL). The DOL represents the average number of fluorophore molecules attached to each protein molecule.[3] An optimal DOL is crucial; under-labeling can lead to a poor signal-to-noise ratio, while over-labeling can cause fluorescence quenching and potentially compromise the protein's biological function.[3] This document provides detailed protocols for labeling proteins with MCA succinimidyl ester and for the subsequent calculation of the DOL.

Principle of DOL Calculation

The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance wavelength for the MCA dye (λmax ≈ 341-354 nm).[4][5] The protein concentration is calculated from the absorbance at 280 nm, but this measurement must be corrected for the dye's absorbance at this same wavelength.[6][7] The dye concentration is determined from its absorbance at its λmax. The DOL is then calculated as the molar ratio of the dye to the protein.[4]

Materials and Reagents

-

Protein to be labeled (e.g., IgG antibody)

-

This compound

-

Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[8] Note: The buffer must be free of primary amines (e.g., Tris).[9]

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[9]

-

Purification Column: Gel permeation/size-exclusion column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer.[9]

-

Storage Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

-

UV-Vis Spectrophotometer and quartz cuvettes.

Experimental Protocols

Protein Labeling with MCA-SE

This protocol is a general guideline and may require optimization based on the specific protein.

-

Prepare Protein Solution: Dissolve the protein in the Labeling Buffer to a concentration of 2-10 mg/mL.[2][8] If the protein is in a buffer containing amines (like Tris), it must be dialyzed against the Labeling Buffer before proceeding.[9]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the MCA-SE in a minimal amount of anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.[10]

-

Perform Labeling Reaction: While gently stirring the protein solution, add a calculated amount of the MCA-SE stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.

-

Incubate: Allow the reaction to proceed for 1-3 hours at room temperature, protected from light.[9]

-

Purify the Conjugate: Separate the labeled protein from unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[9] Elute with PBS buffer. The first colored band to elute is the protein-dye conjugate.[9]

Calculating the Degree of Labeling

-

Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the λmax of MCA (~345 nm, A_max). The solution may need to be diluted in PBS to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[6] Record the dilution factor if used.

-

Perform Calculations: Use the formulas below to determine the DOL.

-

Corrected Protein Absorbance (A_prot):

-

A_prot = A₂₈₀ - (A_max * CF)

-

Where CF is the correction factor, calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[4]

-

-

Molar Concentration of Protein (C_prot):

-

C_prot (M) = A_prot / ε_prot

-

Where ε_prot is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

Molar Concentration of Dye (C_dye):

-

C_dye (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).

-

-

Degree of Labeling (DOL):

-

DOL = C_dye / C_prot

-

-

Data Presentation

The following table summarizes the key quantitative data required for the DOL calculation for MCA.

| Parameter | Symbol | Value | Unit | Notes |

| Molar Extinction Coefficient of MCA | ε_dye | ~19,000 | M⁻¹cm⁻¹ | At λmax in aqueous buffer. |

| Maximum Absorbance of MCA | λmax | ~345 | nm | Can vary slightly based on environment.[5][11] |

| Correction Factor (280 nm) | CF | ~0.15 | unitless | A₂₈₀ / A_max for the free dye.[12] |

| Molecular Weight of MCA-SE | MW | ~330.29 | g/mol | [12] |

Visualizations

Caption: Experimental workflow for MCA labeling and DOL calculation.

Caption: Amine-reactive labeling chemistry of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glenresearch.com [glenresearch.com]

- 3. support.nanotempertech.com [support.nanotempertech.com]

- 4. spectra.arizona.edu [spectra.arizona.edu]

- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. setabiomedicals.com [setabiomedicals.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. AMCA, succinimidyl ester | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Cell Tracking Studies Using MCA Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent cell tracking is an indispensable tool in biological research and drug development, enabling the visualization and quantification of cell migration, proliferation, and fate. Amine-reactive succinimidyl esters are a class of fluorescent dyes widely used for long-term cell labeling. Among these, 7-Amino-4-methylcoumarin-3-acetic acid, succinimidyl ester (MCA-SE or AMCA-X SE) offers a blue fluorescent option for multiplexing with other common fluorophores. This document provides a detailed guide to the principles, protocols, and data interpretation for using MCA succinimidyl ester in cell tracking studies.

Principle of the Method

This compound is a cell-permeable compound that passively diffuses across the cell membrane. Once inside the cell, the succinimidyl ester group covalently reacts with primary amine groups of intracellular proteins, forming stable amide bonds.[1] This reaction results in the cells becoming fluorescent. The fluorescent MCA conjugate is well-retained within the cells and is distributed approximately equally between daughter cells upon cell division. This property allows for the tracking of cell proliferation by flow cytometry, where each cell division results in a halving of the fluorescence intensity.

Key Features of this compound

| Feature | Description |

| Fluorophore | 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) |

| Reactivity | Succinimidyl ester reacts with primary amines. |

| Excitation (max) | ~354 nm[1] |

| Emission (max) | ~442 nm[1] |

| Fluorescence Color | Blue |

| Cell Permeability | Yes |

| Fixability | Yes |

Experimental Protocols

Reagent Preparation and Storage

-

This compound Stock Solution (10 mM):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture. Properly stored, the stock solution should be stable for several months.

-

-

Labeling Buffer:

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4. The buffer should be free of any proteins or primary amines (e.g., Tris buffer or fetal bovine serum).

-

-

Quenching/Wash Buffer:

-

Complete cell culture medium containing at least 10% fetal bovine serum (FBS) or other protein source.

-

Cell Labeling Protocol

This protocol is a general guideline. The optimal labeling concentration and incubation time should be empirically determined for each cell type to achieve bright, uniform staining with minimal cytotoxicity.

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in pre-warmed Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.

-

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in Labeling Buffer. A typical starting concentration range for labeling is 1-10 µM. It is recommended to perform a titration to find the optimal concentration.

-

-

Cell Staining:

-

Add an equal volume of the this compound working solution to the cell suspension.

-

Mix gently and incubate for 10-20 minutes at 37°C, protected from light.

-

-

Quenching the Staining Reaction:

-

Stop the labeling reaction by adding at least 5 volumes of cold Quenching/Wash Buffer (complete culture medium with FBS).

-

Incubate for 5-10 minutes on ice to allow any unreacted dye to be quenched.

-

-

Washing:

-

Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, cold Quenching/Wash Buffer.

-

Repeat the wash step two more times to ensure complete removal of any unbound dye.

-

-

Final Resuspension:

-

Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., cell culture, injection for in vivo studies).

-

-

Analysis:

-

Labeled cells can be immediately analyzed by fluorescence microscopy or flow cytometry, or cultured for future analysis.

-

Cytotoxicity Assessment

It is crucial to assess the potential cytotoxic effects of this compound on your specific cell type.

-

Label cells with a range of this compound concentrations as described above.

-

Culture the labeled cells alongside an unlabeled control population.

-

At various time points (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as Trypan Blue exclusion, MTT assay, or a live/dead cell stain compatible with flow cytometry.[2][3]

-

Compare the viability of the labeled cells to the unlabeled control to determine the maximum non-toxic concentration of the dye.

Data Presentation

| Parameter | Value/Range | Reference |

| Excitation Maximum | ~354 nm | [1] |

| Emission Maximum | ~442 nm | [1] |

| Recommended Stock Solution | 10 mM in DMSO | General Practice |

| Recommended Labeling Concentration | 1 - 10 µM | Empirical |

| Typical Incubation Time | 10 - 20 minutes | Empirical |

| Typical Cell Density for Labeling | 1-10 x 10^6 cells/mL | General Practice |

Visualizations

Caption: Workflow for labeling and tracking cells using this compound.

Caption: Covalent labeling of intracellular proteins with this compound.

References

Application Notes and Protocols for Labeling Primary Amines with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely used for the covalent modification of biomolecules containing primary aliphatic amine groups.[1][2] This method is particularly effective for labeling proteins, peptides, and amino-modified oligonucleotides.[2][3] The reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS as a leaving group.[1][3] This labeling strategy is favored for its high reactivity, selectivity towards primary amines, and the stability of the resulting conjugate.[1][3]

These application notes provide a comprehensive protocol for labeling primary amines with NHS esters, including detailed methodologies, data presentation for optimizing reaction conditions, and troubleshooting guidance.

Reaction Mechanism and Influencing Factors

The labeling of primary amines with NHS esters is a straightforward nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

Several factors critically influence the efficiency of this reaction. The reaction is highly pH-dependent, with optimal labeling occurring in the pH range of 7.2 to 9.0.[1][4] Below this range, the primary amines are protonated and thus less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[2][5] Temperature and reaction time also play a role, with reactions typically proceeding to completion within 1-4 hours at room temperature or overnight on ice.[2][5]

Quantitative Data Summary

For successful and reproducible labeling, it is crucial to optimize several key parameters. The following tables summarize important quantitative data to guide the experimental setup.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[1][2][5][6] |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for sensitive proteins, requiring longer incubation times.[2][5][6] |

| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | The optimal time can vary based on the specific biomolecule and NHS ester.[2][5] |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[6] |

| Organic Solvent | < 10% (v/v) | NHS esters are often dissolved in DMSO or DMF before adding to the aqueous reaction.[6] |

Table 2: Recommended Molar Excess of NHS Ester to Protein

| Protein Type | Starting Molar Ratio (Dye:Protein) | Notes |

| General Proteins | 10:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein.[6] |

| IgG Antibodies | 15:1 | A common starting point for antibody labeling.[6] |

Table 3: NHS Ester Stability

| Condition | Half-life of NHS Ester | Reference |

| pH 7.0, 0°C | 4 - 5 hours | [4] |

| pH 8.6, 4°C | 10 minutes | [7] |

| In anhydrous DMSO/DMF at -20°C | 1 - 2 months | [2][5] |

Experimental Protocols

Materials Required

-

Biomolecule (protein, peptide, etc.) containing primary amines

-

NHS ester labeling reagent (e.g., fluorescent dye, biotin)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M phosphate (B84403) buffer, pH 7.2-8.0. Crucially, the buffer must be free of primary amines (e.g., Tris, glycine). [5][6]

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[6]

-

Purification column (e.g., desalting column, size-exclusion chromatography).[6][8]

Protocol 1: General Labeling of a Protein with an NHS Ester

This protocol provides a general procedure for labeling a protein with a fluorescent dye NHS ester.

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Stock Solution:

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess (refer to Table 2).

-

Add the NHS ester solution to the protein solution while gently stirring or vortexing.[5]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[5][6]

-

-

Quench the Reaction (Optional):

-

Purify the Conjugate:

-

Determine the Degree of Labeling (DOL):

-

The DOL, the average number of labels per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.[10]

-

The following formula can be used: DOL = (A_max * M_protein) / ((A_280 - (A_max * CF)) * ε_label) Where:

-

A_max is the absorbance of the label at its maximum wavelength.

-

M_protein is the molecular weight of the protein.

-

A_280 is the absorbance of the conjugate at 280 nm.

-

CF is the correction factor for the label's absorbance at 280 nm.

-

ε_label is the molar extinction coefficient of the label at its maximum absorbance wavelength.

-

-

Visualizations

Reaction Mechanism

Caption: Reaction of a primary amine with an NHS ester.

Experimental Workflow

Caption: General workflow for labeling proteins with NHS esters.

Factors Affecting Labeling Efficiency

Caption: Key factors influencing the efficiency of NHS ester labeling.

Troubleshooting

Table 4: Troubleshooting Common Issues in NHS Ester Labeling

| Issue | Possible Cause | Suggested Solution |

| Low or No Labeling | Incorrect buffer pH.[6] | Verify the reaction buffer pH is between 8.3 and 8.5.[6] |

| Buffer contains primary amines (e.g., Tris, glycine).[6] | Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.[6] | |

| Hydrolyzed NHS ester.[6] | Use a fresh stock of NHS ester; allow the vial to warm to room temperature before opening.[6] | |

| Low protein concentration.[6] | Concentrate the protein to at least 2 mg/mL.[6] | |

| Insufficient molar excess of NHS ester.[6] | Increase the molar ratio of NHS ester to protein.[6] | |

| Protein Precipitation | Excessive labeling.[6] | Reduce the molar ratio of NHS ester to protein.[6] |

| Suboptimal buffer conditions for protein stability. | Ensure the buffer composition and pH are appropriate for the specific protein. | |

| Poor solubility of the NHS ester. | Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10%.[6] |

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. interchim.fr [interchim.fr]

- 3. glenresearch.com [glenresearch.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 8. setabiomedicals.com [setabiomedicals.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

Application Notes and Protocols for the Purification of MCA Succinimidyl Ester Labeled Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorescent labeling of proteins is a cornerstone technique for studying protein localization, interaction, and function. 7-methoxycoumarin-4-acetic acid (MCA) succinimidyl ester is a fluorescent reagent used to label proteins.[1] Succinimidyl esters (also known as NHS esters) react efficiently with primary amine groups, such as the side chain of lysine (B10760008) residues, to form stable, covalent amide bonds.[2][3] This process yields proteins tagged with a blue-light-emitting fluorophore.

Following the labeling reaction, purification is a critical step to remove unreacted, hydrolyzed dye and any protein aggregates. Inadequate purification can lead to high background fluorescence and inaccurate quantification, compromising downstream applications. This document provides detailed protocols for the labeling reaction, various purification methods, and subsequent analysis to ensure high-quality, reliably labeled protein conjugates.

Chemical Principle of Labeling

The labeling reaction involves the nucleophilic attack of a primary amine on the protein (e.g., the ε-amino group of a lysine residue) on the carbonyl group of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically performed in a buffer with a pH of 7.2-8.5 to ensure the primary amines are deprotonated and thus sufficiently nucleophilic.[3]

Overall Experimental Workflow

The entire process, from initial protein preparation to the final characterization of the labeled conjugate, follows a systematic workflow. This ensures reproducibility and high-quality results. The key stages are antibody preparation, dye preparation, the labeling reaction, purification to remove contaminants, and finally, calculation of the degree of labeling (DOL).[2]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol is adapted for labeling IgG antibodies but can be modified for other proteins.[2]

Materials:

-

Protein to be labeled (free of amine-containing stabilizers like Tris or BSA).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

-

(Optional) 1 M Lysine or Tris to quench the reaction.

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 2.5 mg/mL.[2]

-

If the protein is in a different buffer (e.g., PBS), add 1/10th volume of 1 M NaHCO₃ (pH 8.3) to achieve a final concentration of 0.1 M bicarbonate.[2]

-

Ensure the protein solution is free from contaminants like BSA or gelatin, which would compete for the dye.[2]

-

-

Prepare Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.[2]

-

Vortex briefly to ensure the dye is fully dissolved.

-

-

Perform Labeling Reaction:

-

Calculate the required volume of dye stock solution. The optimal dye-to-protein molar ratio depends on the protein and desired DOL but a starting point of 10-20 moles of dye per mole of protein is common.

-

Add the calculated volume of dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quench Reaction (Optional but Recommended):

-

To stop the reaction, add a quenching reagent (e.g., 1 M Tris or Lysine) to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes. This step ensures any unreacted dye is inactivated.

-

-

Proceed to Purification:

-

The labeled protein mixture is now ready for purification to remove the free dye and quenching reagents.

-

Protocol 2: Purification of Labeled Protein

The choice of purification method depends on the scale of the experiment, the required purity, and the stability of the protein.

SEC is a gentle and widely used method that separates molecules based on their size.[4][5] The larger labeled protein conjugates will elute from the column first, while the smaller, unreacted MCA dye molecules are retarded in the porous beads and elute later.[6][7]

Procedure:

-

Column Selection: Choose a gel filtration resin with a fractionation range appropriate for your protein (e.g., Sephadex G-25 or similar for proteins >5 kDa to remove small molecules).[8]

-

Equilibration: Equilibrate the column with at least 3-5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).

-